molecular formula C12H10N4 B2864282 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole CAS No. 321385-58-4

5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole

Cat. No.: B2864282
CAS No.: 321385-58-4
M. Wt: 210.24
InChI Key: UFXSELGOGDVWDO-UHFFFAOYSA-N
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Description

“5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” is a compound that has been used in the synthesis of metal (II) complexes. These complexes have been structurally characterized by single-crystal X-ray diffraction . The compound has also been used in the evaluation of estrogenicity of phenolic xenoestrogens .


Synthesis Analysis

The synthesis of “this compound” involves the formation of metal (II) complexes. These complexes are formulated as PbL2 (H2O) (1) and ML2 (H2O)4·2H2O (M = Ni 2 and Co 3) . The product was characterized using FTIR, 1 H and 13 C NMR .


Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using single-crystal X-ray diffraction. A stable mononuclear metal (II) fragment was observed in the three complexes .


Chemical Reactions Analysis

The chemical reactions involving “this compound” were investigated using cyclic voltammograms (CVs) of complex 1. The Pb (or PbO2) electrode showed a similar electrochemical response but with less redox current in the presence of HL .

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Umeda et al. (2011) highlights the use of phenylazoles, a category to which "5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole" belongs, in rhodium-catalyzed oxidative coupling reactions. These reactions are significant for creating complex aromatic compounds through the regioselective cleavage of multiple C-H bonds, showcasing the compound's role in advancing organic synthesis methodologies (Umeda et al., 2011).

Antiproliferative Agents

Research by Ananda et al. (2017) delves into the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating their potential as antiproliferative agents against cancer cell lines. This indicates the relevance of pyrazole derivatives in medicinal chemistry for developing novel therapeutic agents (Ananda et al., 2017).

Material Science

A study by Liubchak et al. (2012) presents a synthetic approach to imidazo[4,5-c]pyrazoles, suggesting the versatility of pyrazole derivatives in creating compounds with potential applications in material science, specifically in the development of new materials with unique electronic properties (Liubchak et al., 2012).

Proton Conducting Polymers

Kreuer et al. (1998) explore the properties of imidazole and pyrazole-based compounds as solvents for acidic protons in polymers and liquids, highlighting their application in creating protonic defects and facilitating the mobility of protons. This research opens avenues for using such materials in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).

Organic Light Emitting Diodes (OLEDs)

Lin et al. (2016) report on bis-tridentate iridium(III) phosphors bearing functional chelates related to pyrazole, demonstrating their efficiency in OLEDs. This study underscores the compound's role in the advancement of material science, particularly in developing more efficient and durable OLED materials (Lin et al., 2016).

Safety and Hazards

The compound “5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole” may cause skin irritation and serious eye irritation. Protective measures such as wearing gloves, eye protection, and ensuring adequate ventilation are recommended .

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-11(16-8-7-13-9-16)4-2-10(1)12-5-6-14-15-12/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSELGOGDVWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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